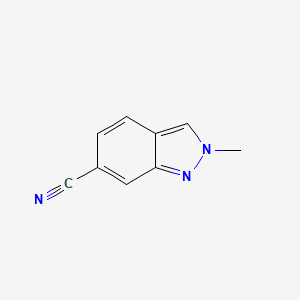

2-Methyl-2H-indazole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNYSIHFLHIMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294134 | |

| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-50-8 | |

| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of 2-Methyl-2H-indazole-6-carbonitrile: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet underexplored derivative, 2-Methyl-2H-indazole-6-carbonitrile . While direct and extensive biological data for this particular molecule remains nascent, its structural features—a stable 2H-indazole core combined with a versatile 6-carbonitrile group—position it as a highly promising starting point for the development of novel therapeutics across various disease areas. This document will synthesize the current understanding of the 2H-indazole scaffold, infer the potential biological activities of the title compound based on structurally related molecules, and provide a forward-looking perspective on its application in drug discovery.

The 2H-Indazole Scaffold: A Foundation of Potent Bioactivity

Indazoles, composed of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a key feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[3]

The 2H-indazole core is present in several FDA-approved drugs, highlighting its clinical significance:

-

Pazopanib: A multi-kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma.[4]

-

Axitinib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma.

-

Niraparib: A PARP inhibitor for the treatment of various cancers, including ovarian and prostate cancer.[4]

The established success of these drugs underscores the therapeutic potential inherent to the 2H-indazole scaffold. Its ability to serve as a versatile template for interacting with a wide array of biological targets makes it a focal point of contemporary drug discovery efforts.[5]

Synthesis of this compound

The synthesis of 2-substituted-2H-indazoles requires regioselective control to favor alkylation or arylation at the N2 position over the N1 position. Several synthetic strategies have been developed to achieve this.

A common approach to synthesizing 2-alkyl-2H-indazoles involves the cyclization of o-nitrobenzylidene amines. For instance, a general method reported by Mohan and co-workers involves heating an N-(o-nitrobenzylidene)amine in an inert solvent with an iron carbonyl complex. This process facilitates an efficient intramolecular cyclization to form the indazole ring with high yields.[1]

A plausible synthetic route to this compound could be adapted from established methods for similar indazole derivatives. A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, conceptual protocol for the synthesis of this compound. This protocol is for illustrative purposes and would require optimization and validation.

Step 1: Synthesis of 5-Bromo-2-nitrobenzaldehyde

-

To a solution of 4-bromo-2-methyl-1-nitrobenzene in an appropriate solvent (e.g., N,N-dimethylformamide), add a formylating agent (e.g., phosphorus oxychloride and dimethylformamide for the Vilsmeier-Haack reaction).

-

Heat the reaction mixture under controlled conditions.

-

Upon completion, quench the reaction with ice-water and neutralize.

-

Extract the product with a suitable organic solvent and purify by column chromatography.

Step 2: Synthesis of 5-Bromo-2-methyl-2H-indazole

-

Dissolve 5-bromo-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of methylamine.

-

Subject the mixture to reductive cyclization conditions (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation).

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, isolate and purify the product.

Step 3: Synthesis of this compound

-

Combine 5-bromo-2-methyl-2H-indazole with copper(I) cyanide in a high-boiling point solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere.

-

After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent and purify by crystallization or chromatography.

Inferred Biological Activity and Therapeutic Potential

While direct experimental data on the biological activity of this compound is limited, we can infer its potential based on the activities of structurally similar compounds.

Anticancer Potential

The most compelling evidence for the potential anticancer activity of this compound comes from its close structural relationship to an intermediate in the synthesis of pazopanib. The precursor, 2-methyl-6-nitro-2H-indazole, differs only by the substituent at the 6-position (nitro vs. nitrile).[6] The nitrile group is a common pharmacophore in enzyme inhibitors and can participate in key interactions with biological targets.

Potential Mechanisms of Action in Cancer:

-

Kinase Inhibition: Many indazole-based anticancer agents, including pazopanib and axitinib, function as kinase inhibitors.[4] The 2-methyl-2H-indazole scaffold likely plays a crucial role in binding to the ATP-binding pocket of various kinases involved in cell signaling pathways that promote tumor growth and angiogenesis.

-

PARP Inhibition: The presence of the 2H-indazole core in niraparib suggests that this compound could be explored as a scaffold for developing new PARP inhibitors.[4]

-

Microtubule-Targeting: Certain indazole derivatives have been shown to act as microtubule-targeting agents, disrupting tubulin dynamics and leading to cell cycle arrest and apoptosis.[7]

Antimicrobial and Anti-inflammatory Activity

Derivatives of 2H-indazole have demonstrated significant antimicrobial and anti-inflammatory properties.[8]

-

Antiprotozoal Activity: Studies have shown that 2,3-diphenyl-2H-indazole derivatives exhibit potent activity against protozoal pathogens such as Giardia intestinalis and Entamoeba histolytica, in some cases surpassing the efficacy of the standard drug metronidazole.[8]

-

Antibacterial Activity: Indazole derivatives have been investigated as DNA gyrase inhibitors, showing activity against Gram-positive bacteria.[1]

-

Anti-inflammatory Activity: Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8]

The following diagram illustrates the potential therapeutic applications based on the known activities of the 2H-indazole scaffold.

Caption: Potential therapeutic applications of this compound.

Future Directions and Experimental Considerations

This compound represents a valuable starting point for medicinal chemistry campaigns. The nitrile group is a particularly attractive functional group for several reasons:

-

Versatility: It can be readily converted into other functional groups, such as carboxylic acids, amides, and tetrazoles, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Pharmacophoric Features: The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing binding affinity to biological targets.

Recommended Experimental Workflow for Biological Evaluation:

-

High-Throughput Screening (HTS): Screen this compound against a panel of cancer cell lines from different tissue origins to identify initial hits.

-

Enzymatic Assays: Based on the known activities of related indazoles, perform enzymatic assays against key targets such as a panel of kinases (e.g., VEGFR, PDGFR, c-Kit), PARP, and COX-2.

-

Antimicrobial Assays: Evaluate the compound's activity against a panel of pathogenic bacteria and protozoa.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the substituents on the indazole ring and converting the nitrile group to other functionalities to optimize potency and selectivity.

-

In Vivo Efficacy Studies: For promising lead compounds, conduct in vivo studies in relevant animal models of cancer, infectious diseases, or inflammation.

The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | Vendor Data |

| Molecular Weight | 157.17 g/mol | Calculated |

| CAS Number | 1159511-50-8 | Vendor Data |

| Inferred Activities | Anticancer, Antimicrobial, Anti-inflammatory | Literature[1][8] |

| Potential Targets | Kinases, PARP, DNA gyrase, COX-2 | Literature[1][4][8] |

Conclusion

While this compound is a relatively understudied molecule, its chemical structure, rooted in the privileged 2H-indazole scaffold, strongly suggests a high potential for biological activity. Its relationship to key intermediates in the synthesis of successful drugs, combined with the versatility of the 6-carbonitrile group, makes it an attractive starting point for the discovery of novel therapeutics. Further investigation through systematic biological screening and medicinal chemistry optimization is warranted to fully elucidate the therapeutic potential of this promising compound.

References

-

Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

-

(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank. Retrieved from [Link]

-

Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Retrieved from [Link]

-

2-Methyl-6-nitro-2H-indazole. PMC. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. PMC. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 2-Methyl-2H-indazole-4-carbonitrile | 115951-14-9; 1159511-45-1 | Benchchem [benchchem.com]

- 4. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-2H-indazole-3-carbonitrile|High-Quality Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-6-carbonitrile from 6-bromo-2-methyl-2H-indazole

Technical Application Note: Scalable Synthesis of 2-Methyl-2H-indazole-6-carbonitrile

Executive Summary

This application note details the synthesis of This compound (CAS: 1159511-50-8), a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, IRAK4 modulators).[1][2] While 1H-indazoles are common, the 2H-indazole regioisomer presents unique electronic properties and synthetic challenges, particularly regarding regioselective alkylation and subsequent functionalization.[2]

This guide provides two validated protocols for converting 6-bromo-2-methyl-2H-indazole to the corresponding nitrile:

-

Method A (Primary): Palladium-Catalyzed Cyanation (Zn(CN)₂, Pd/dppf) – Recommended for high yield (85-90%) and ease of purification.[1]

-

Method B (Secondary): Copper-Mediated Cyanation (Rosenmund-von Braun) – A cost-effective alternative for non-GMP early-phase batches.[1][2]

Retrosynthetic Strategy & Mechanistic Insight

The synthesis hinges on the efficient displacement of the C6-bromide. Unlike electron-deficient pyridines, the indazole core is electron-rich, making nucleophilic aromatic substitution (

-

Starting Material: 6-bromo-2-methyl-2H-indazole.[1][2][3][4][5] This is typically prepared via methylation of 6-bromo-1H-indazole.[1] Note: The N2-methyl isomer is thermodynamically accessible but must be separated from the N1-isomer if not synthesized regioselectively.[1]

-

Transformation:

. -

Catalytic Choice: Palladium(0) with bidentate ligands (dppf) is preferred over monodentate ligands to prevent catalyst deactivation by the nitrile product or the indazole nitrogens.

Figure 1: Synthetic pathway from commercial raw materials to the target nitrile.[1]

Experimental Protocols

Method A: Palladium-Catalyzed Cyanation (Gold Standard)

Rationale: This method utilizes Zinc Cyanide (

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 6-Bromo-2-methyl-2H-indazole | 1.0 | Substrate |

| Zinc Cyanide (

Step-by-Step Protocol:

-

Setup: In a glovebox or under a strict Nitrogen/Argon manifold, charge a reaction vial/flask with the aryl bromide (1.0 equiv),

(0.6 equiv), and Zinc dust (0.1 equiv). -

Catalyst Addition: Add

(0.05 equiv). -

Solvent & Degassing: Add anhydrous DMF (concentration ~0.2 M relative to bromide). Sparge with Argon for 10-15 minutes. Critical: Oxygen causes homocoupling and catalyst death.

-

Reaction: Seal the vessel and heat to 110–120 °C for 4–12 hours.

-

Monitoring: Check by LCMS or TLC (EtOAc/Hexane). The nitrile is usually more polar than the bromide.

-

-

Workup (Cyanide Destruction):

-

Purification:

-

Wash the filtrate with water (3x) and brine (1x) to remove DMF.

-

Dry over

, concentrate. -

Flash Chromatography: Elute with Hexanes/Ethyl Acetate (Gradient 10%

40% EtOAc). -

Expected Yield: 85–90%.[9]

-

Method B: Copper-Mediated (Rosenmund-von Braun)

Rationale:[1][2][8][10] Useful when Pd catalysts are unavailable or cost is the primary driver. Requires harsh conditions.

Protocol:

-

Dissolve 6-bromo-2-methyl-2H-indazole (1.0 equiv) in DMF (0.5 M).

-

Add CuCN (2.0 equiv).[10]

-

Heat to reflux (150 °C ) for 12–24 hours. Note: Reaction often stalls at 80-90% conversion.[1]

-

Workup: Cool to 60 °C. Pour into a solution of ethylenediamine (aq) or

(aq) to decompose the stable copper-nitrile complex. Extract with EtOAc.

Analytical Data & Characterization

Target Compound: this compound Appearance: Beige to Off-white solid.[1] Molecular Weight: 157.17 g/mol .

Expected

- 8.08 (s, 1H, H-3) – Characteristic azole proton.

- 7.98 (s, 1H, H-7) – Shielded by nitrile, meta-coupling.

-

7.71 (d,

-

7.19 (dd,

- 4.25 (s, 3H, N-Me) – Note: N2-Me is typically downfield of N1-Me.[1]

Critical Process Parameters & Safety

Safety: Cyanide Handling

-

Hazard:

and CuCN liberate HCN gas upon contact with strong acids. -

Control: NEVER mix cyanide waste with acidic waste. Maintain pH > 10 in aqueous waste streams.

-

Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is available nearby.

Catalytic Cycle Visualization

The Pd-catalyzed cycle involves oxidative addition into the C-Br bond, followed by transmetallation with Zn(CN)₂, and finally reductive elimination to release the nitrile.

Figure 2: Simplified catalytic cycle for the Palladium-mediated cyanation.[1]

References

-

Naas, M. (2015). Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique. Université d'Orléans. (Describing the synthesis of Compound 63f: this compound).

-

Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [1]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[8] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.[8] [1]

-

Yan, Y., et al. (2022). Visible light promotes a Ni-catalyzed cyanation of aryl halides. Organic Letters, 24(12), 2271-2275. (Alternative Photoredox Method). [1]

Sources

- 1. hycell.tw [hycell.tw]

- 2. 590417-97-3|5-Bromo-2-ethyl-2H-indazole|BLD Pharm [bldpharm.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. watson-int.com [watson-int.com]

- 5. 6-bromo-2-methyl-2H-indazole [myskinrecipes.com]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. researchgate.net [researchgate.net]

- 9. theses.univ-orleans.fr [theses.univ-orleans.fr]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Protocol for the Regioselective N-Methylation of 1H/2H-Indazole-6-Carbonitrile

Application Note: AN-IND-06

Abstract

The methylation of 1H-indazole-6-carbonitrile (also referred to as 2H-indazole-6-carbonitrile due to tautomerism) is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands. However, the ambident nucleophilicity of the indazole core presents a significant challenge: distinguishing and controlling the formation of

Mechanistic Insight & Strategic Planning

The Tautomerism Conundrum

Indazoles exist in a tautomeric equilibrium between the

- -Alkylation: Typically favored under thermodynamic control (high temperature, reversible conditions) and steric freedom.

- -Alkylation: Often favored by the "lone pair availability" in the anion or specific directing groups, but is usually the minor product in simple alkylations.

Impact of the 6-Cyano Group

The 6-cyano group is a strong electron-withdrawing group (EWG).

-

Acidity: It significantly increases the acidity of the N-H proton (

< 13.8) compared to unsubstituted indazole. -

Nucleophilicity: It reduces the overall nucleophilicity of the ring, potentially requiring stronger alkylating agents or higher temperatures.

-

Regio-bias: The EWG at position 6 pulls electron density, but the steric hindrance at

(adjacent to C7) vs

Reaction Pathway Diagram[1]

Figure 1: The deprotonation of the indazole yields a delocalized anion which can react at either nitrogen center. Path A (

Experimental Protocols

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1H-Indazole-6-carbonitrile | Substrate | 1.0 | Dried in vacuo overnight |

| Methyl Iodide (MeI) | Electrophile | 1.2 - 1.5 | Carcinogen: Handle in fume hood |

| Sodium Hydride (NaH) | Base | 1.2 | 60% dispersion in mineral oil |

| DMF (Anhydrous) | Solvent | 0.2 M | Polar aprotic favors |

| Cesium Carbonate ( | Alt. Base | 1.5 | Milder, often improves N1/N2 ratio |

Protocol A: Standard Thermodynamic Methylation (Favors N1)

This method is robust, high-yielding, and prioritizes the formation of the N1-isomer.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 1H-indazole-6-carbonitrile (1.0 mmol, 143 mg) and anhydrous DMF (5.0 mL). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion, 1.2 mmol, 48 mg) portion-wise. Evolution of

gas will occur. Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.-

Observation: The solution typically turns yellow/orange upon anion formation.

-

-

Alkylation: Re-cool to 0 °C. Add Methyl Iodide (1.5 mmol, 93 µL) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The starting material (

) should disappear. Two new spots will appear: Major (

-

-

Workup: Quench carefully with saturated

(aq). Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

Protocol B: Conditions for Enhanced N2 Recovery

While N1 is dominant, specific conditions can increase the N2 yield for SAR studies.

-

Reagent Change: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM.

-

Base Change: Use organic bases like DIPEA or no base (neutral conditions) if starting from the neutral species, though yield is lower.

-

Procedure: Dissolve substrate in DCM. Add 1.1 equiv of

. Stir at RT. This proceeds via a kinetic pathway that often enriches the

Purification & Isolation

The separation of regioisomers is critical.

Flash Chromatography Guidelines:

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Gradient elution 0%

60% EtOAc in Hexanes. -

Elution Order:

-

-Methyl-1H-indazole-6-CN: Elutes FIRST (Higher

-

-Methyl-2H-indazole-6-CN: Elutes SECOND (Lower

-

-Methyl-1H-indazole-6-CN: Elutes FIRST (Higher

Note: If separation is poor, switch solvent system to DCM/MeOH (98:2) or use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (The "Self-Validating" System)

Do not rely solely on elution order. You must confirm regiochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).

1H NMR Diagnostic Shifts (Approximate in )

| Proton | N1-Methyl Isomer (Major) | N2-Methyl Isomer (Minor) |

| N-CH3 | ||

| C3-H |

The NOESY Confirmation Workflow

This is the definitive proof of structure.

-

-Isomer: The N-Methyl group is spatially close to the proton at C7 .

-

Look for: Cross-peak between N-Me (

4.1 ppm) and H7 (aromatic doublet/singlet).

-

-

-Isomer: The N-Methyl group is spatially close to the proton at C3 .

-

Look for: Cross-peak between N-Me (

4.2 ppm) and H3 (singlet).

-

Validation Logic Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Wet DMF or old NaH. | Distill DMF over |

| Poor N1/N2 Selectivity | Temperature too high during addition. | Ensure addition is at 0 °C or -10 °C. |

| Over-alkylation | Formation of quaternary salts. | Strictly limit MeI to 1.1 - 1.2 equivalents. |

| Inseparable Isomers | Similar polarity. | Use Toluene/Acetone gradient or Prep-HPLC. |

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. (2021). Detailed study on steric and electronic effects on N1/N2 ratios.

-

Selective N2-Alkylation of 1H-Indazoles. Synthesis. (2022). Discusses conditions favoring the kinetic N2 product using imidates.

-

Indazole Tautomerism and NMR Distinction. National Institutes of Health (NIH). Comparison of 1H and 13C NMR shifts for N1 vs N2 isomers.

-

Mechanism of Indazole Alkylation. WuXi Biology. Computational analysis of transition states for N1 vs N2 alkylation.

Sources

The Strategic Intermediate: 2-Methyl-2H-indazole-6-carbonitrile in the Synthesis of PARP Inhibitors

Introduction: The Pivotal Role of the Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and conformational rigidity allow for specific interactions with a variety of biological targets. Within this class of compounds, 2-Methyl-2H-indazole-6-carbonitrile has emerged as a critical intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key building block, with a focus on its role in the path to potent therapeutics like Niraparib.

The Significance of this compound

This compound serves as a versatile precursor. The nitrile functionality at the 6-position is a key handle for transformation into other functional groups, most notably the carboxamide, which is a common pharmacophore in PARP inhibitors responsible for crucial hydrogen bonding interactions within the enzyme's active site. The methyl group at the 2-position of the indazole ring is a common feature in many PARP inhibitors, contributing to the overall binding affinity and pharmacokinetic properties of the final drug molecule.

Synthetic Protocol: From 6-Cyano-1H-indazole to this compound

The synthesis of this compound is typically achieved through the regioselective N-alkylation of 6-cyano-1H-indazole. While direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers, specific conditions can favor the desired N2-alkylation.[3] The following protocol is adapted from established procedures for the N-methylation of similar indazole systems.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Cyano-1H-indazole

-

Dimethyl sulfate (DMS)

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-cyano-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 15 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add anhydrous dimethyl sulfoxide (DMSO, approx. 1 mL per gram of starting material) followed by the slow, dropwise addition of dimethyl sulfate (DMS, 1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexanes).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The use of dimethyl sulfate provides a reactive methyl source for the alkylation.

-

Dichloromethane is a suitable solvent for the starting material and reagents, while the addition of a small amount of DMSO can aid in the dissolution and reaction rate.

-

Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

-

The aqueous sodium bicarbonate wash is crucial to neutralize any remaining acidic byproducts and unreacted dimethyl sulfate.

-

Column chromatography is a standard and effective method for purifying the desired product from any unreacted starting material and isomeric byproducts.

Caption: Synthetic workflow for this compound.

Transformation to a Key Pharmacophore: Hydrolysis of the Nitrile

The conversion of the nitrile group to a carboxamide is a critical step in the synthesis of many PARP inhibitors, including Niraparib. A mild and efficient method for this transformation is the hydrolysis using hydrogen peroxide under basic conditions.

Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-6-carboxamide

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO (approx. 10 mL per gram of nitrile).

-

Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir.

-

Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (5.0 eq) to the reaction mixture, maintaining the temperature below 40 °C (an ice bath may be necessary).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the addition of water (20 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2H-indazole-6-carboxamide.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness of the Protocol: This protocol utilizes a well-established method for nitrile hydrolysis that is known to be effective for a wide range of substrates. The use of basic hydrogen peroxide is generally selective for the conversion of nitriles to primary amides, minimizing the formation of the corresponding carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates.

Data Presentation: Expected Analytical Data

| Compound | Technique | Expected Observations |

| This compound | ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (s, 1H, H3), 7.8-7.6 (m, 2H, Ar-H), 7.4-7.3 (m, 1H, Ar-H), 4.2 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150, 142, 127, 124, 123, 121, 119, 118, 107, 35 (N-CH₃) | |

| HPLC (Reverse Phase) | Single major peak with a retention time dependent on the specific column and mobile phase conditions. | |

| 2-Methyl-2H-indazole-6-carboxamide | ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.7 (s, 1H, H3), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (br s, 1H, NH), 7.1 (br s, 1H, NH), 4.2 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (C=O), 150, 141, 126, 123, 122, 121, 119, 109, 35 (N-CH₃) | |

| HPLC (Reverse Phase) | Single major peak, typically with a shorter retention time than the starting nitrile under the same conditions. |

Experimental Protocol: HPLC Analysis

Objective: To assess the purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Gradient Program:

| Time (min) | % B |

| 0 | 20 |

| 20 | 80 |

| 25 | 80 |

| 26 | 20 |

| 30 | 20 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Application in Drug Discovery: The PARP Inhibition Pathway

This compound is a key precursor for the synthesis of PARP inhibitors like Niraparib. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are highly cytotoxic in the absence of a functional homologous recombination repair pathway, leading to synthetic lethality and cancer cell death.[7]

Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a strategically important intermediate in the synthesis of a new generation of targeted cancer therapies. A thorough understanding of its synthesis, characterization, and subsequent chemical transformations is essential for researchers in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the efficient and reliable use of this valuable building block in the quest for novel and effective medicines.

References

-

Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic letters, 13(13), 3542–3545. [Link]

-

O'Connor, G., O'Brien, J. E., McCarthy, C. E., Kitchen, J. A., Aldabbagh, F., & Lawrence, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC advances, 11(43), 26827–26837. [Link]

-

Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 activation and inhibition in DNA damage response. Frontiers in bioscience (Landmark edition), 19, 1109–1126. [Link]

- A kind of synthetic method for preparing Niraparib. (2017). CN107235957A.

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

-

Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(13), 3243–3251. [Link]

-

Yang, B., Liu, H., & Zhang, H. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

-

Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1546. [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (2017). The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(23), 5703. [Link]

-

Li, M., & Yu, D. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 10(1), 109. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Thevenet, D., Le Calvé, S., Mirabel, P., & Millet, M. (2009). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Analytical and bioanalytical chemistry, 393(2), 681–689. [Link]

-

Zhang, Z., & Buchwald, S. L. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(35), 10948–10953. [Link]

-

Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase 1. [Link]

-

Wikipedia. (n.d.). PARP1. [Link]

-

Lin, M. H., Liang, K. Y., Tsai, C. H., Chen, Y. C., Hsiao, H. C., Li, Y. S., Chen, C. H., & Wu, H. C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238. [Link]

-

Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase 1. [Link]

-

Lin, M. H., Liang, K. Y., Tsai, C. H., Chen, Y. C., Hsiao, H. C., Li, Y. S., Chen, C. H., & Wu, H. C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238. [Link]

-

Agilent Technologies. (2008, May 29). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. massivebio.com [massivebio.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Application Notes and Protocols for 2-Methyl-2H-indazole-6-carbonitrile in Functional Materials

Introduction: Unveiling the Potential of a Privileged Scaffold in Material Science

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the unique electronic and structural properties of indazole derivatives also make them compelling candidates for applications in the realm of functional organic materials. This application note focuses on 2-Methyl-2H-indazole-6-carbonitrile , a molecule poised for exploration in areas such as organic electronics.

The planar, bicyclic indazole ring system provides a rigid, aromatic core that can facilitate π-π stacking and charge transport, crucial properties for organic semiconductors.[3][4] The introduction of a methyl group at the N-2 position ensures a stable isomer and can enhance solubility in organic solvents, aiding in material processing. Furthermore, the strategically placed carbonitrile (-C≡N) group at the 6-position is a powerful electron-withdrawing group. This feature can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, a key attribute for developing efficient electron-transporting materials (ETMs) or host materials in organic light-emitting diodes (OLEDs).[5][6] The high polarity and linear nature of the nitrile group also offer avenues for tuning intermolecular interactions and material morphology.[7][8]

This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and a prospective application of this compound as a functional material in organic electronics.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃ | N/A |

| Molecular Weight | 157.17 g/mol | N/A |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, THF, Toluene) | Inferred |

| Melting Point | Not reported; predicted to be a crystalline solid with a defined melting point. | N/A |

Synthetic Protocols: A Validated Pathway to this compound

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 6-nitro-1H-indazole. This pathway involves:

-

N-methylation of 6-nitro-1H-indazole to form the stable 2-methyl-6-nitro-2H-indazole precursor.

-

Reduction of the nitro group to an amino group, yielding 2-methyl-2H-indazole-6-amine.

-

Sandmeyer reaction to convert the amino group into the target carbonitrile.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This protocol is adapted from established procedures for the N-methylation of indazoles.[3] The methylation of 6-nitro-1H-indazole can yield both N-1 and N-2 isomers. The 2-methyl isomer is typically favored under these conditions and can be separated from the 1-methyl isomer by column chromatography.

Materials:

-

6-Nitro-1H-indazole

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 6-nitro-1H-indazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers. The 2-methyl isomer is generally the less polar of the two.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 2-Methyl-6-nitro-2H-indazole as a yellow solid.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The planarity of the indazole ring system in this precursor has been confirmed by X-ray crystallography.[3][4]

Protocol 2: Synthesis of 2-Methyl-2H-indazole-6-amine

The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.[3][9]

Materials:

-

2-Methyl-6-nitro-2H-indazole

-

10% Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a pressure vessel, dissolve 2-Methyl-6-nitro-2H-indazole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and then introduce hydrogen gas to a pressure of 50 psi.

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazole-6-amine, which can be used in the next step without further purification if deemed sufficiently pure.

Validation: The disappearance of the nitro group and the appearance of the amine can be monitored by IR spectroscopy (disappearance of NO₂ stretches, appearance of N-H stretches) and confirmed by mass spectrometry.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[4][10] Care must be taken during the generation of the diazonium salt, as these intermediates can be unstable. The reaction should be performed at low temperatures.

Materials:

-

2-Methyl-2H-indazole-6-amine

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Deionized water

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

Part A: Diazotization

-

Suspend 2-Methyl-2H-indazole-6-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt solution is indicated by a clear solution (in most cases).

Part B: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Handle KCN with extreme caution in a well-ventilated fume hood.

-

Warm this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Effervescence (N₂ gas) should be observed.

-

Heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of a sharp -C≡N stretch around 2220-2230 cm⁻¹), and high-resolution mass spectrometry.

Application in Functional Materials: A Host Material for Blue Phosphorescent OLEDs

The electronic properties of this compound make it a promising candidate as a host material or an electron-transporting layer in OLEDs.[5][11][12] Its high triplet energy, anticipated from the indazole core, could be suitable for hosting blue phosphorescent emitters, preventing back energy transfer and thus enhancing device efficiency. The electron-withdrawing nitrile group should facilitate electron injection and transport.

Caption: Proposed OLED device architecture using this compound.

Protocol 4: Fabrication and Characterization of a Prototype OLED

This protocol outlines the general steps for fabricating a simple OLED device to evaluate the performance of this compound as a host material. All fabrication steps should be carried out in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) within a cleanroom environment.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole transport layer (HTL) material (e.g., TAPC)

-

Blue phosphorescent emitter (dopant) (e.g., FIrpic)

-

This compound (Host)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.

-

Layer Deposition:

-

Deposit a 40 nm thick layer of the HTL material onto the ITO substrate.

-

Co-evaporate the host material (this compound) and the blue phosphorescent dopant to form a 20 nm thick emissive layer (EML). The doping concentration should be optimized (typically 5-15 wt%).

-

Deposit a 30 nm thick layer of the ETL material.

-

Deposit a 1 nm thick layer of LiF as an electron injection layer.

-

Deposit a 100 nm thick layer of Al as the cathode.

-

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Characterization and Validation:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer. This will determine the turn-on voltage, current efficiency, and power efficiency of the device.

-

Electroluminescence (EL) Spectrum: Measure using a spectrometer to confirm the color of the emitted light and to ensure that the emission originates from the phosphorescent dopant.

-

External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.

The performance of the device using this compound as a host can then be compared to devices fabricated with standard, commercially available host materials to benchmark its efficacy.

Conclusion

This compound is a synthetically accessible molecule with significant potential for application in functional organic materials. Its rigid, planar core, combined with the strong electron-withdrawing nature of the nitrile group, makes it an attractive candidate for use in organic electronics, particularly as a host or electron-transporting material in OLEDs. The protocols provided herein offer a clear pathway for the synthesis, characterization, and evaluation of this promising compound, enabling further research into the exciting material science applications of the indazole scaffold.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Nitrogen heterocycle-containing materials for highly efficient phosphorescent OLEDs with low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. iris.uniss.it [iris.uniss.it]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]

- 11. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

2-Methyl-2H-indazole-6-carbonitrile reaction kinetics

Elucidating the Reaction Kinetics of 2-Methyl-2H-indazole-6-carbonitrile: A Guide for Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved therapeutics.[1] Understanding the synthesis and reaction kinetics of key intermediates like this compound is paramount for the efficient development and scale-up of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and, most critically, the methodological approach to studying the reaction kinetics of this versatile building block. While specific kinetic data for this molecule is not widely published, this guide establishes a framework for its determination, drawing upon established principles of physical organic chemistry and documented reactivity of analogous indazole systems.

Introduction: The Significance of the 2H-Indazole Moiety

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2][3] Among these, the indazole ring system is of particular interest due to its prevalence in a range of pharmacologically active compounds, including anti-tumor agents like Pazopanib and Axitinib. The substitution pattern on the indazole core is critical for biological activity, and the 2-substituted (2H) isomers are frequently employed in drug design.[4]

This compound is a strategic intermediate. The methyl group at the N2 position provides stability and specific steric and electronic properties, while the nitrile group at the C6 position is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering numerous avenues for molecular elaboration. A thorough understanding of its reactivity and the kinetics of its transformations is essential for optimizing reaction conditions, ensuring process safety, and enabling efficient scale-up.

Synthesis and Characterization of this compound

A robust and well-characterized supply of the starting material is the bedrock of any kinetic study. The synthesis of this compound can be approached via a multi-step sequence starting from commercially available 6-nitro-1H-indazole. The following protocol is a plausible and efficient route based on established transformations of indazole derivatives.[5][6]

Synthetic Pathway Overview

The proposed synthesis involves three key steps:

-

N-Methylation: Regioselective methylation of 6-nitro-1H-indazole to yield 2-Methyl-6-nitro-2H-indazole.

-

Nitro Group Reduction: Reduction of the nitro group to an amine, affording 2-Methyl-2H-indazol-6-amine.

-

Sandmeyer Reaction: Conversion of the primary amine to the nitrile via a diazonium salt intermediate.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Side reactions in the formation of 2-Methyl-2H-indazole-6-carbonitrile

Technical Support Center: Indazole Chemistry Division Subject: Troubleshooting Guide for 2-Methyl-2H-indazole-6-carbonitrile Synthesis Ticket ID: IND-CN-06-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Process Group[1]

Executive Summary

The synthesis of This compound presents a classic heterocyclic challenge: Regioselectivity .[1][2] The 1H-indazole scaffold is an ambident nucleophile.[1] Under standard basic alkylation conditions, the reaction is thermodynamically driven to favor the N1-isomer (benzenoid form), whereas the desired N2-isomer (quinonoid form) is often the minor product.[1]

This guide addresses the specific side reactions, purification bottlenecks, and analytical discrimination methods required to isolate the target molecule with high purity.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Issue:

"I reacted 1H-indazole-6-carbonitrile with methyl iodide and Cs₂CO₃ in DMF. I obtained a 2:1 mixture favoring the wrong isomer (N1). How do I shift this to N2?"

Technical Diagnosis:

The N1-isomer (1-Methyl-1H-indazole-6-carbonitrile) is the thermodynamic product .[1][2] The N1-H tautomer is more stable than the N2-H tautomer by approx. 2-4 kcal/mol due to the preservation of the benzene ring aromaticity. Using simple alkyl halides (MeI) and bases (Cs₂CO₃, NaH) promotes equilibration, inevitably leading to N1 dominance.[1]

Corrective Protocol: Kinetic Control & Hard Electrophiles

To favor the N2-isomer (this compound), you must operate under kinetic control or use reagents that exploit the higher nucleophilicity of the N2 position in the neutral or specific intermediate states.[1]

Recommended Method A: Meerwein’s Salt (The Gold Standard) The use of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in ethyl acetate is widely documented to invert selectivity toward N2.[1]

-

Dissolve: 1H-indazole-6-carbonitrile (1.0 eq) in anhydrous EtOAc.

-

Add: Me₃OBF₄ (1.1 eq) at room temperature.

-

Mechanism: The reaction proceeds via the neutral indazole (not the anion).[1] The N2 nitrogen is more nucleophilic in the neutral state than N1.[1]

-

Workup: Quench with saturated NaHCO₃.

-

Expected Ratio: Typically >90:10 favoring N2.

Recommended Method B: Methyl 2,2,2-trichloroacetimidate For acid-sensitive substrates where Meerwein's salt is too harsh, use imidate chemistry.[1]

-

Reagents: Methyl 2,2,2-trichloroacetimidate (2 eq), TfOH (catalytic) or Copper(II) triflate.[1]

-

Solvent: Toluene or THF.

-

Outcome: High N2 selectivity due to a concerted mechanism involving the imidate nitrogen coordinating with the indazole N1-H, directing the methyl group to N2.[1]

Module 2: Analytical Discrimination (Isomer Identification)

User Issue:

"I have two spots on my TLC. Both have the correct mass (M+1 = 158). How do I definitively prove which one is the 2-Methyl target?"

Technical Diagnosis:

Misidentification of N-methyl indazole isomers is a leading cause of project failure.[1] Standard 1H NMR is insufficient without specific diagnostic correlations.[1]

Diagnostic Protocol: NOESY/ROESY NMR

You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]

| Feature | Target: 2-Methyl (N2) | Side Product: 1-Methyl (N1) |

| Key NOE Signal | The N-CH₃ protons (singlet, ~4.0 ppm) will show a strong cross-peak with H3 (singlet, ~8.0-8.5 ppm).[1] | The N-CH₃ protons will show a strong cross-peak with H7 (doublet/multiplet).[1] |

| C13 NMR Shift | N-CH₃ carbon typically appears at ~39-41 ppm .[1] | N-CH₃ carbon typically appears at ~35-36 ppm . |

| Elution Order | Usually more polar (lower R_f on Silica/EtOAc) due to the quinonoid character.[1] | Usually less polar (higher R_f) due to the benzenoid character.[1] |

(Note: Elution order can vary based on the specific stationary phase, but N2 isomers generally trail N1 isomers in standard normal-phase chromatography.)[1]

Module 3: Side Reaction Pathways & Troubleshooting

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the "Dead End" byproducts.

Caption: Reaction landscape showing the divergence between Thermodynamic (N1) and Kinetic (N2) pathways, and potential degradation routes.[1]

Common Side Reactions Table

| Side Reaction | Symptom | Root Cause | Prevention Strategy |

| N1-Alkylation | Major product is the wrong isomer.[1] | Thermodynamic control; Anion delocalization favors N1.[1] | Switch to Meerwein’s Salt or Methyl Trichloroacetimidate .[1] Avoid strong bases.[1] |

| Over-Alkylation | Formation of highly polar, water-soluble solid (Indazolium salt).[1] | Excess methylating agent; Reaction time too long. | Strictly control stoichiometry (1.05 eq). Monitor consumption of SM closely. |

| Nitrile Hydrolysis | Disappearance of CN peak (~2230 cm⁻¹) in IR; Formation of Amide/Acid.[1] | High temperature with aqueous base/acid; Workup pH extreme.[1] | Maintain anhydrous conditions during reaction. Keep workup pH neutral (7-8).[1] |

| Protodehalogenation | (If using Pd-cyanation route) Loss of Br/I, formation of 2-Methylindazole.[1] | Hydride source in reaction (e.g., wet solvent, excess amine).[1] | Use dry solvents; degas thoroughly; use Zn(CN)₂ instead of KCN to avoid catalyst poisoning.[1] |

Module 4: Alternative "De Novo" Synthesis (Avoiding Isomers)

If the separation of isomers proves too difficult (e.g., on a kilogram scale), do not alkylate the ring.[1] Construct the ring with the methyl group already in place.[1]

The Strategy:

-

Start: 4-Cyanobenzaldehyde (or 2-halo-4-cyanobenzaldehyde).

-

Reagent: Methylhydrazine.[1]

-

Process: Condensation followed by oxidative cyclization (if starting from aldehyde) or Cu-catalyzed cyclization (if starting from 2-halo-aldehyde).[1]

-

Advantage: Methylhydrazine reacts to form the hydrazone, which cyclizes specifically to the 2-Methyl isomer or 1-Methyl isomer depending on the specific electronic conditions, but often allows for cleaner isolation of the 2-substituted product compared to direct alkylation.

Note: For 2-Methyl-2H-indazoles, the condensation of 2-halo-benzaldehydes with methylhydrazine followed by Pd/Cu catalyzed cyclization is a robust route.

References

-

Cheung, M., et al. (2005).[1] "Regioselective synthesis of 2-substituted indazoles using trimethyloxonium tetrafluoroborate." Tetrahedron Letters, 46(38), 6545-6547.[1]

-

Clemens, J. J., et al. (2022).[1][3][4] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.[1][4]

-

Bandichhor, R., et al. (2013).[1] "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 54(13), 1661-1663.[1]

-

Luo, G., et al. (2006).[1] "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[1]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

Technical Support Center: Characterization of 2-Methyl-2H-indazole-6-carbonitrile

Introduction: The "N2" Challenge

Welcome to the technical support hub for 2-Methyl-2H-indazole-6-carbonitrile . If you are accessing this guide, you are likely encountering the classic "Indazole Regioisomer Problem."

This molecule is a critical scaffold in medicinal chemistry, particularly for PARP inhibitors and kinase modulators.[1] However, its synthesis—typically via methylation of 6-cyano-1H-indazole—yields a thermodynamic mixture of the 1-Methyl (N1) and 2-Methyl (N2) isomers.

The 2-Methyl isomer (your target) is often the kinetic product or the minor component in standard alkylations, making its isolation and unambiguous characterization the primary bottleneck. This guide provides the decision logic and protocols to validate your material.

Module 1: Isomeric Identity (N1 vs. N2)

Q: My LC-MS shows a single peak, but my bioassay data is inconsistent. How do I definitively distinguish the 2-Methyl isomer from the 1-Methyl impurity?

A: Do not rely on LC-MS retention time alone. N1 and N2 isomers often co-elute on standard C18 gradients. The only self-validating method for structural assignment is NOESY (Nuclear Overhauser Effect Spectroscopy) NMR .

The Diagnostic Logic:

-

1-Methyl Isomer (Impurity): The methyl group is spatially proximate to the proton at position C7 (the "peri" position).

-

2-Methyl Isomer (Target): The methyl group is spatially proximate to the proton at position C3 (on the pyrazole ring) and distant from C7.

Protocol: The NOE Validation Workflow

-

Acquire 1H NMR: Identify the methyl singlet (

4.0–4.2 ppm) and the aromatic protons. -

Acquire 1D NOE or 2D NOESY: Irradiate the methyl singlet.

-

Analyze Correlations:

-

Target (N2): Strong NOE enhancement of the H3 singlet (typically

8.0–8.5 ppm). -

Impurity (N1): Strong NOE enhancement of the H7 doublet/multiplet (typically

7.5–8.0 ppm).

-

Note: If you observe both correlations, your sample is a mixture.

Figure 1: Decision tree for distinguishing N1 vs. N2 indazole regioisomers using NOESY NMR.

Module 2: Chromatographic Separation

Q: I cannot separate the N1/N2 isomers on my standard C18 column. What conditions do you recommend?

A: The N1 and N2 isomers have very similar lipophilicities. To separate them, you must exploit their difference in basicity and pi-pi stacking capability.

The Solution: Switch to a Phenyl-Hexyl stationary phase or use a High pH mobile phase.

Recommended Method Parameters

| Parameter | Standard (Fails) | Optimized (Separates) |

| Column | C18 (ODS) | Phenyl-Hexyl or C18 (High pH stable) |

| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (pH 10) |

| Mobile Phase B | Acetonitrile | Methanol (Promotes pi-pi selectivity) |

| Mechanism | Hydrophobicity only | Dipole interaction + Shape selectivity |

Why this works: The electron density distribution differs between N1 and N2. The Phenyl-Hexyl phase interacts differently with the pi-cloud of the 2-methyl-2H-indazole system compared to the 1-methyl-1H-indazole system, often providing the necessary resolution (

Module 3: Spectroscopic Anomalies

Q: The nitrile stretch in IR is weaker than expected. Is the group hydrolyzed?

A: Not necessarily. In conjugated systems like indazoles, the nitrile stretch intensity can vary. However, hydrolysis is a risk.[2]

Troubleshooting Steps:

-

Check IR: Look for the characteristic

stretch at 2220–2240 cm⁻¹ . -

Check for Hydrolysis: If the nitrile has hydrolyzed to the amide or acid, you will see:

-

IR: Broad

or -

LC-MS: A mass shift of +18 (Amide) or +19 (Acid).

-

13C NMR: Loss of the peak at ~118 ppm (CN) and appearance of a peak at ~165+ ppm (Carbonyl).

-

Q: My 1H NMR solvent signals are shifting the aromatic peaks. Which solvent is best?

A: Indazoles are prone to stacking in solution.

-

DMSO-d6: Recommended. It disrupts aggregation and provides the sharpest peaks for NOE studies.

-

CDCl3: Can cause peak broadening due to concentration-dependent stacking. If you must use CDCl3, dilute the sample significantly (< 5 mg/mL).

Module 4: Synthesis & Stability Workflow

Q: How do I maximize the yield of the 2-Methyl isomer during synthesis?

A: Direct methylation with MeI/base favors the thermodynamic N1 product (often >3:1 ratio). To favor N2 :

-

Use Meerwein's Salt: Trimethyloxonium tetrafluoroborate (

) in reactive solvents often improves N2 selectivity (kinetic control). -

Imidate Route: Reacting the indazole with methyl trichloroacetimidate is a known method to highly favor N2 alkylation [1].

Figure 2: Synthesis and purification workflow emphasizing the separation step.

References

-

Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Retrieved from [Link]

-

2-Methyl-2H-indazole | C8H8N2 | CID 138364 .[3] PubChem. Retrieved from [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments. Retrieved from [Link]

-

Development of a selective and scalable N1-indazole alkylation . RSC Publishing. Retrieved from [Link]

-

Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column . SIELC Technologies. Retrieved from [Link]

Sources

Work-up procedures for 2-Methyl-2H-indazole-6-carbonitrile synthesis

Topic: Work-up Procedures & Troubleshooting Guide

Status: Active | Ticket ID: IND-CN-06-WORKUP Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Indazole Challenge"

Welcome to the technical support center for 2-Methyl-2H-indazole-6-carbonitrile . We understand the specific pain points of this synthesis. Unlike standard heterocycles, the indazole core presents a unique tautomeric challenge (N1 vs. N2 selectivity), and the nitrile group at position C6 introduces sensitivity to hydrolysis during aggressive work-ups.

This guide is structured into three "Support Modules" addressing the most critical failures reported by users:

-

Isomer Separation: Isolating the N2-methyl product from the N1-byproduct.[1]

-

Cyanation Work-up: Safely removing Palladium/Zinc residues without hydrolyzing the nitrile.[1]

-

Final Purification: Crystallization and purity validation.

Module 1: The Regioselectivity Challenge (Alkylation Work-up)

Context: If you synthesized the core via methylation of

FAQ: Isomer Isolation

Q: "I have two spots on my TLC. Which one is my N2-isomer?"

A: While polarity can vary based on the solvent system, N2-alkylated indazoles are typically more polar (lower R

-

Verification: Do not rely solely on R

. You must verify the first batch using 1D NOE (Nuclear Overhauser Effect) NMR.[1]

Q: "The isomers are co-eluting. How do I improve separation?" A: Standard silica flash chromatography is often insufficient for clean separation if the ratio is poor.[1]

-

Troubleshooting Protocol:

-

Switch Solvent System: Move from EtOAc/Hexane to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . The orthogonal selectivity of Toluene often resolves overlapping indazole isomers.[1]

-

Solid Loading: Dissolve your crude mixture in minimal DCM, adsorb onto silica, and evaporate to dryness. Load this powder onto the column.[1] Wet-loading often causes band broadening that merges the isomers.[1]

-

Visual Workflow: Isomer Separation Logic

Figure 1: Decision logic for separating N1/N2 indazole isomers. Note the critical reliance on NOE NMR for structural assignment.

Module 2: The Cyanation Work-up (Pd/Zn Removal)

Context: If you arrived at the target via Pd-catalyzed cyanation (e.g., using Zn(CN)

Troubleshooting Guide: Metal Scavenging

Issue: "My product has a gray/blue tint, or the NMR shows broad peaks." Diagnosis: Paramagnetic impurities (residual Pd/Fe) or colloidal Zinc.[1] Solution: Do not use acid washes (risk of hydrolysis).[1] Use a chelation wash.[1]

Step-by-Step Protocol: The "Soft" Quench

-

Cool Down: Cool the reaction mixture (DMF/DMAc) to room temperature. Do not pour directly into water while hot.[1]

-

The Ammonia Wash (The "Prussian Blue" Method):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

-

Wash the organic layer with 10% aqueous NH

OH (Ammonium Hydroxide) or saturated NH -

Mechanism:[2][3][4][5] Ammonia complexes Zinc and Copper salts effectively.[1] If using Ferrocyanides, this step often precipitates "Prussian Blue" solids in the aqueous layer, indicating successful metal removal [1].

-

-

Filtration: If a fine precipitate remains in the organic layer, filter through a pad of Celite or Diatomaceous earth .[1]

-

Thiol Scavengers (Optional but Recommended):

-

If the product is for biological assay, add Silica-supported Thiol (Si-Thiol) to the organic solution and stir for 30 minutes. Filter. This removes trace Palladium to <10 ppm.[1]

-

Visual Workflow: Cyanation Work-up

Figure 2: Work-up flow for Pd-catalyzed cyanation.[1] The ammonia wash is critical for preventing metal emulsions.

Module 3: Final Purity & Data Specifications

Crystallization Protocol

If chromatography yields an oil or amorphous solid, crystallization is the preferred method to reach >99% purity.[1]

-

Solvent System: Ethanol/Water or IPA/Heptane.[1]

-

Procedure: Dissolve the crude nitrile in boiling Ethanol. Add hot Water dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then to 4°C.

-

Warning: Avoid boiling in water for extended periods to prevent nitrile hydrolysis.[1]

Analytical Data Summary

| Property | Value / Observation | Notes |

| Appearance | Off-white to pale yellow needles | Darker color indicates Pd residues.[1] |

| Molecular Weight | 157.17 g/mol | Formula: C |

| IR (Nitrile) | ~2220–2230 cm | Sharp, distinctive peak.[1] |

| 1H NMR (DMSO-d6) | N-Me singlet @ ~4.2 ppm | Distinct from N1-Me (~4.0-4.1 ppm).[1] |

| Solubility | Soluble in DMSO, DCM, EtOAc | Poor solubility in Water/Hexane.[1] |

References

-

Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: National Institutes of Health (PMC) / J Org Chem. Context:[1] Describes the "Prussian Blue" phenomenon during work-up and optimal extraction protocols for aryl nitriles. URL:[Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Source: National Institutes of Health (PMC) / Molecules.[1] Context: Discusses the regioselective alkylation of indazoles and the thermodynamic preference for N1 vs N2. URL:[Link][1]

-

2-Methyl-2H-indazole (Compound Summary). Source: PubChem.[1] Context: Physical properties and spectral data for the core 2-methyl-2H-indazole structure.[1][6][7] URL:[Link][1]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Source: ACS Publications / Organic Letters.[1] Context: Protocols for cyanating electron-deficient heterocycles (like indazoles) and avoiding hydrolysis.[1] URL:[Link][1]

Sources

- 1. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Methyl-2H-indazole-6-carbonitrile reaction monitoring by TLC or LC-MS

Ticket ID: IND-CN-006-MON Status: Open Subject: Reaction Monitoring & Regioisomer Differentiation (TLC/LC-MS)

Executive Summary